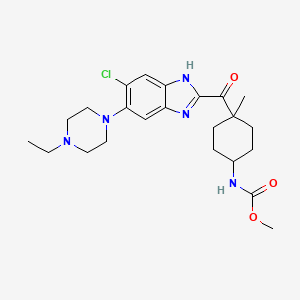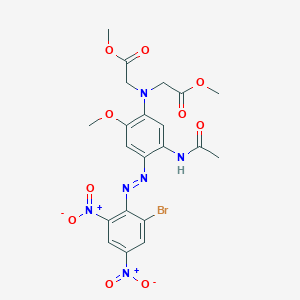
Disperse blue ANT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse blue ANT is a blue dye commonly used for fiber dyeing. It is known for its vibrant color and is often utilized in the textile industry. The chemical structure of this compound includes a complex arrangement of atoms that contribute to its unique properties and effectiveness as a dye .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disperse blue ANT involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final dye. The process typically includes:
Preparation of Intermediates: Initial compounds are synthesized through various chemical reactions.
Coupling Reactions: These intermediates undergo coupling reactions under controlled conditions to form the final dye.
Purification: The final product is purified to remove any impurities and ensure high quality.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Mixing of Raw Materials: The raw materials are mixed in precise proportions.
Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure to ensure consistency.
Purification and Packaging: The final product is purified and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Disperse blue ANT undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and color.
Substitution: Substitution reactions involve the replacement of certain atoms or groups within the dye molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Various catalysts are used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different colored compounds .
Applications De Recherche Scientifique
Disperse blue ANT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Mécanisme D'action
The mechanism of action of Disperse blue ANT involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form bonds with the fiber molecules. This interaction is facilitated by the dye’s molecular structure, which allows it to adhere strongly to the fibers. The specific molecular targets and pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disperse blue ANT can be compared with other similar compounds, such as:
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct color properties and dyeing performance. Compared to other disperse blue dyes, it offers better color fastness and stability under various conditions .
Propriétés
Numéro CAS |
88938-51-6 |
|---|---|
Formule moléculaire |
C21H21BrN6O10 |
Poids moléculaire |
597.3 g/mol |
Nom IUPAC |
methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C21H21BrN6O10/c1-11(29)23-14-7-16(26(9-19(30)37-3)10-20(31)38-4)18(36-2)8-15(14)24-25-21-13(22)5-12(27(32)33)6-17(21)28(34)35/h5-8H,9-10H2,1-4H3,(H,23,29) |
Clé InChI |
TWMVKFBKKKQSHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


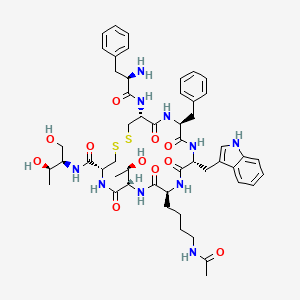
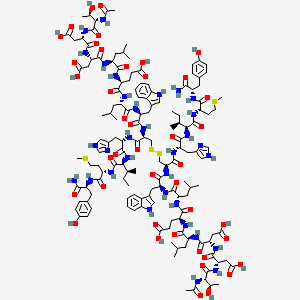
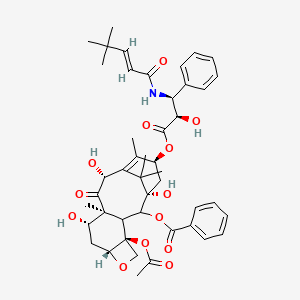
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)

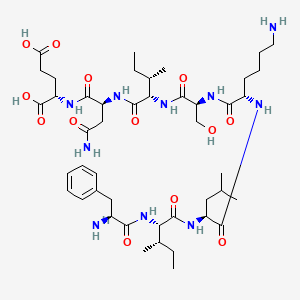
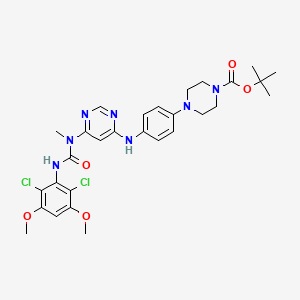
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
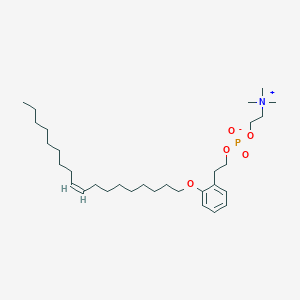
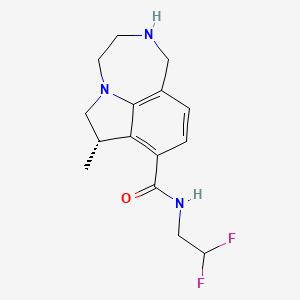
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)


